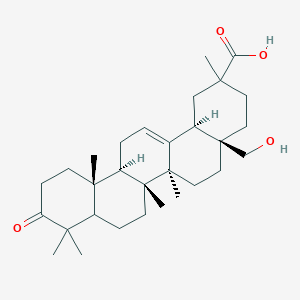

28-Hydroxy-3-oxoolean-12-en-29-oic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Inhibition of Gastric Cancer Cell Invasion and Metastasis

This compound has been shown to inhibit the migration and invasion of SGC-7901 and BGC-823 gastric cancer cells in a dose-dependent manner . It decreases the expression of epithelial–mesenchymal transition (EMT)-related proteins and matrix metalloproteinases (MMPs) in gastric cancer cells, reducing protein phosphorylation .

Antiproliferative Effect on Gastric Cancer Cells

The compound has a concentration-dependent antiproliferative effect on gastric cancer cells . This means it can inhibit the growth of these cells, which could potentially slow down the progression of the disease.

Effect on Expression of EMT-Related Proteins

Treatment with this compound results in increased expression of E-cadherin and decreased expression of N-cadherin and vimentin in a dose-dependent manner . These proteins are related to the EMT process, which is crucial in cancer metastasis.

Use in Traditional Chinese Medicine

The compound is a triterpenoid acid molecule from Celastrus orbiculatus extract, a plant used in traditional Chinese medicine . This suggests potential applications in natural or alternative treatments.

Use as a Scientific Research Standard

This compound is used as a standard in scientific research . This means it serves as a reference point in experiments, helping to ensure accuracy and consistency.

Mécanisme D'action

Target of Action

The primary targets of 28-Hydroxy-3-oxoolean-12-en-29-oic acid are gastric cancer cells , specifically SGC-7901 and BGC-823 cells . This compound has been shown to inhibit the migration and invasion of these cells in a dose-dependent manner .

Mode of Action

28-Hydroxy-3-oxoolean-12-en-29-oic acid interacts with its targets by decreasing the expression of epithelial–mesenchymal transition (EMT)-related proteins and matrix metalloproteinases (MMPs) in gastric cancer cells . It also reduces protein phosphorylation, further inhibiting the migration and invasion of gastric cancer cells .

Biochemical Pathways

The compound affects the EMT pathway, which is crucial for the migration and invasion of cancer cells . By decreasing the expression of EMT-related proteins and MMPs, it disrupts this pathway and inhibits the metastatic potential of the cancer cells .

Result of Action

The result of the action of 28-Hydroxy-3-oxoolean-12-en-29-oic acid is the inhibition of migration and invasion of gastric cancer cells . This is achieved through the downregulation of EMT-related proteins and MMPs, and the reduction of protein phosphorylation .

Propriétés

IUPAC Name |

(4aR,6aR,6aS,6bR,12aR,14bR)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,24(33)34)13-15-30(20,18-31)16-14-28(19,29)5/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21?,22-,26?,27+,28-,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLPFRAXQYBRJO-XVGWCWNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)CO)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C(=O)O)CO)C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 73554062 | |

Q & A

Q1: What is the mechanism by which 28-hydroxy-3-oxoolean-12-en-29-oic acid inhibits gastric cancer cell migration and invasion?

A1: The research indicates that 28-hydroxy-3-oxoolean-12-en-29-oic acid exerts its inhibitory effects on gastric cancer cell migration and invasion through multiple pathways. Firstly, it was observed to downregulate the expression of matrix metalloproteinases (MMPs) []. MMPs are enzymes that play a crucial role in the breakdown of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. Secondly, the compound suppressed the epithelial-mesenchymal transition (EMT) []. EMT is a complex process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. The study demonstrated that 28-hydroxy-3-oxoolean-12-en-29-oic acid reduced the expression of EMT-related proteins, suggesting its interference with this transition process. Lastly, the compound was found to reduce protein phosphorylation []. While the study doesn't delve into specific phosphorylation pathways, this finding suggests that 28-hydroxy-3-oxoolean-12-en-29-oic acid might interfere with signaling cascades crucial for cancer cell migration and invasion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.